3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine
Overview
Description
3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine is a chemical compound with the molecular formula C6H5ClF3N3 and a molecular weight of 211.57 . It’s used in scientific research and has unique properties that make it valuable for various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1=CN=C (C (=N1)NCC (F) (F)F)Cl
.
Scientific Research Applications
Herbicide Development
One of the applications of compounds similar to 3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine is in the development of herbicides. For example, substituted pyridazinone compounds, including analogs with trifluoromethyl groups, have been found to inhibit photosynthesis in plants like barley, contributing to their phytotoxicity. This property has been utilized in creating effective herbicides (Hilton et al., 1969).
Synthesis and Reactions with Nucleophiles
Another research focus has been the synthesis and reaction of similar compounds with various nucleophiles. For instance, studies have shown that compounds like 5-trifluoroacetyl-3,4-dihydro-2H-pyran can react with amines and Grignard reagents to produce ring-opened products, which could have potential applications in synthetic chemistry and material science (Zhu et al., 1999).
Optoelectronic Applications
Pyrazine derivatives have been explored for their potential in organic optoelectronic materials. Research in this area includes the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which have shown promise due to their optical and thermal properties. Such compounds could be integral in the development of new materials for optoelectronic applications (Meti et al., 2017).
Antimicrobial Activity
Compounds with structures similar to this compound have been synthesized and evaluated for their antibacterial activity. These studies aim to develop new antimicrobial agents that could be useful in treating various bacterial infections (Prasad, 2021).
Properties
IUPAC Name |
3-chloro-N-(2,2,2-trifluoroethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-4-5(12-2-1-11-4)13-3-6(8,9)10/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMHTWNVEPEDRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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